(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Overview
Description
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic compound known for its role as an epidermal growth factor receptor (EGFR) inhibitor. It is part of the tyrphostin family, which are small molecules designed to inhibit tyrosine kinases. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and cellular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile involves the reaction of 3,5-dichlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 3-(3,5-dichlorophenyl)-2-propenenitrile. This intermediate is then reacted with 3-pyridinecarboxaldehyde under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of solvents like dimethyl sulfoxide (DMSO) and purification methods such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide and solvents such as DMSO. Reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile has a wide range of scientific research applications:
Mechanism of Action
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). It binds to the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation . The compound specifically targets the ATP-binding site of the kinase, making it a potent inhibitor of EGFR .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 1478: Another EGFR inhibitor with a similar mechanism of action but different chemical structure.
Tyrphostin AG 1296: Inhibits platelet-derived growth factor receptor (PDGFR) and has applications in cancer research.
Tyrphostin AG 879: Targets the ErbB2 receptor and is used in studies related to breast cancer.
Uniqueness
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile is unique due to its specific inhibition of EGFR and its ability to suppress colony formation and DNA synthesis in cancer cells. Its effectiveness in both in vitro and in vivo studies highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(Z)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIVBJQPBWBHO-UUILKARUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=C/C2=CC(=CC(=C2)Cl)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-49-7, 138989-57-8 | |
Record name | RG 14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG-14620 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y42W2Q9ZPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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